2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid
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Overview
Description
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid is a heterocyclic compound that belongs to the thiazolidine family. Thiazolidine derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . The presence of sulfur and nitrogen atoms in the thiazolidine ring enhances its pharmacological properties, making it a valuable compound in medicinal chemistry .
Preparation Methods
The synthesis of 2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid involves a multi-step reaction process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid under basic conditions to yield the desired thiazolidine derivative . The reaction conditions typically involve refluxing the mixture in ethanol or methanol for several hours .
Chemical Reactions Analysis
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid involves its interaction with various molecular targets. The compound can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . It also interacts with DNA and proteins, leading to the inhibition of cancer cell proliferation . The presence of the thiazolidine ring allows the compound to form stable complexes with metal ions, enhancing its biological activity .
Comparison with Similar Compounds
2-{4-Oxo-2-thioxo-5-[(3,4,5-trimethoxyphenyl)methylene]-1,3-thiazolidin-3-yl}acetic acid can be compared with other thiazolidine derivatives, such as:
4-Oxo-2-thioxo-3-thiazolidinylacetic acid: This compound has similar structural features but lacks the trimethoxyphenyl group, which may affect its biological activity.
4-({4-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanoyl}amino)benzoic acid: This derivative contains a thienylmethylene group, which may confer different pharmacological properties.
Ethyl 4-({6-[(5E)-4-Oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]hexanoyl}amino)benzoate: This compound has an extended alkyl chain, which may influence its solubility and bioavailability.
Properties
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO6S2/c1-20-9-4-8(5-10(21-2)13(9)22-3)6-11-14(19)16(7-12(17)18)15(23)24-11/h4-6H,7H2,1-3H3,(H,17,18)/b11-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGUKUKYZRIVQB-WDZFZDKYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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